
Methoxymethyl acetate
Overview
Description
Methoxymethyl acetate is a chemical compound with the molecular formula C4H8O3 . It has an average mass of 104.104 Da and a Monoisotopic mass of 104.047340 Da . It is also known by other names such as acetic acid methoxymethyl ester and methanol, 1-methoxy-, 1-acetate .
Synthesis Analysis
This compound can be synthesized via dimethoxymethane (DMM) carbonylation . The process involves the reaction of DMM with a -SO3H group to generate methoxymethyl species and methanol. The methoxymethyl species is then attacked by CO to produce the methoxyacetyl species. This species can react with DMM to yield this compound and regenerate the methoxymethyl species .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . It has a molar refractivity of 24.1±0.3 cm^3 and a polarizability of 9.6±0.5 x 10^-24 cm^3 .
Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm^3, a boiling point of 102.2±23.0 °C at 760 mmHg, and a vapor pressure of 34.0±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.1±3.0 kJ/mol and a flash point of 27.2±14.2 °C . It has a refractive index of 1.379 .
Scientific Research Applications
Catalytic Applications
Methoxymethyl acetate has been utilized in various catalytic processes. Niknam et al. (2006) demonstrated the use of silica sulfuric acid for the methoxymethylation of alcohols using formaldehyde dimethoxy acetal in solvent-free conditions, yielding high-purity methoxymethyl ethers (MOM-ethers) (Niknam, Zolfigol, Khorramabadi-zad, Zare, & Shayegh, 2006). Additionally, metal hydrogen sulfates were also used as catalysts in similar reactions, emphasizing the versatility of this compound in catalytic processes (Niknam, Zolfigol, Shayegh, & Zare, 2007).
Diesel Engine Performance
In research conducted by Gong Yanfeng et al. (2007), 2-methoxyethyl acetate (MEA), a related compound, was used as a diesel additive to reduce exhaust smoke. This study provided insights into the potential of methoxyethyl derivatives in improving engine performance and reducing emissions (Gong Yanfeng, Liu Shenghua, Guo He-jun, Hu Tiegang, & Zhou Long-bao, 2007).
Analytical Chemistry
In analytical chemistry, Voragen et al. (1986) developed a method using high-performance liquid chromatography (HPLC) for analyzing methoxyl and acetate groups in pectin, highlighting the role of methoxy and acetyl groups in complex analytical procedures (Voragen, Schols, & Pilnik, 1986).
Synthesis of Complex Molecules
This compound has been employed in synthesizing complex organic compounds. Katner and Brown (1990) used diethoxymethyl acetate for cyclizing aminopyridines, leading to the creation of various pyridine derivatives, demonstrating the compound's utility in complex organic synthesis (Katner & Brown, 1990).
Polymers and Materials Science
In the field of polymers and materials science, Yoshida, Takata, and Endo (1993) discovered that the 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl/Cu(NO3)2 oxidation system could cause oxidative scission of methoxymethyl units in polymers, highlighting its role in polymer chemistry (Yoshida, Takata, & Endo, 1993).
Mechanism of Action
Target of Action
Methoxymethyl acetate is a chemical compound with the molecular formula
C4H8O3C_4H_8O_3C4H8O3
. However, the specific primary targets of this compound are not well-documented in the literature.Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
Safety and Hazards
Methoxymethyl acetate is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
properties
IUPAC Name |
methoxymethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-4(5)7-3-6-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDOIDXVJXDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884067 | |
| Record name | Methanol, 1-methoxy-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4382-76-7 | |
| Record name | Methanol, 1-methoxy-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxymethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxymethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanol, 1-methoxy-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanol, 1-methoxy-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOXYMETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KOR693QFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






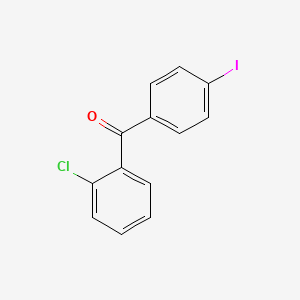
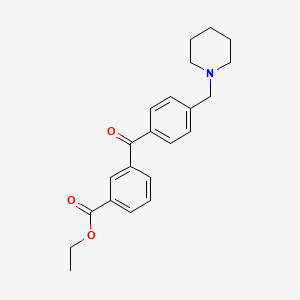

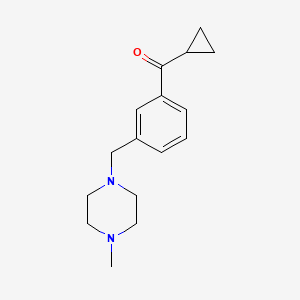
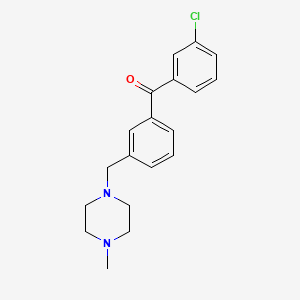

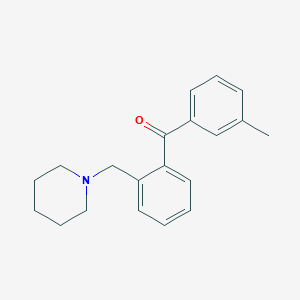
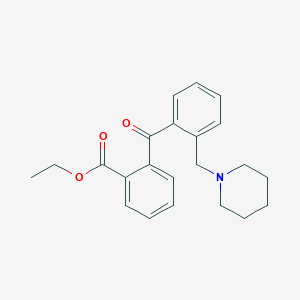

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1615211.png)
